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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

Get Quote

Physicochemical Profile and Survivin-Targeted
Therapeutics
Executive Summary
YM-155 Hydrochloride (Sepantronium chloride) is a first-in-class small-molecule suppressor

of Survivin (BIRC5), a member of the Inhibitor of Apoptosis (IAP) protein family. Unlike standard

chemotherapeutics that target tubulin or DNA directly, YM-155 acts upstream by disrupting the

transcriptional machinery—specifically the ILF3/p54nrb complex—required for Survivin

promoter activation. This guide provides a rigorous technical analysis of the hydrochloride salt

form, distinguishing its specific physicochemical handling from the bromide salt (Sepantronium

bromide) often cited in clinical literature, while detailing high-fidelity experimental protocols for

translational research.

Part 1: Physicochemical Characterization
The hydrochloride salt of YM-155 offers distinct solubility advantages over the free base,

making it suitable for aqueous-based formulations in preclinical workflows.

Chemical Identity[1][2][3][4]
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Compound Name: YM-155 Hydrochloride[1][2][5]

Active Moiety: Sepantronium (cation)

CAS Number: 355406-09-6 (HCl salt)[1][2][3][5]

Molecular Formula: C₂₀H₁₉ClN₄O₃[1][2][3]

Molecular Weight: 398.84 g/mol [1]

Solubility & Stability Profile
YM-155 HCl exhibits high polarity, resulting in excellent aqueous solubility compared to many

hydrophobic kinase inhibitors.

Solvent Solubility Limit (Max) Preparation Notes

Water (ddH₂O) ~48 mg/mL (120 mM)

Preferred. Requires

ultrasonication (approx. 5 min).

Solution is stable at 4°C for 1

week.

DMSO ~19 mg/mL (48 mM)

Standard for in vitro stock.

Avoid freeze-thaw cycles >3

times.

Ethanol ~4 mg/mL

Poor solubility. Requires gentle

warming (37°C) and

sonication. Not recommended

for stock.[1]

PBS (pH 7.2) ~5 mg/mL

Suitable for immediate in vivo

injection; susceptible to

precipitation upon long-term

storage.

Storage Directive: Store solid powder at -20°C in a desiccated, light-protected environment.

Reconstituted stock solutions (DMSO) are stable for 1 month at -80°C.
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Part 2: Mechanism of Action (The Survivin Axis)
YM-155 does not bind Survivin protein directly. Instead, it acts as a transcriptional repressor.

The compound intercalates or interacts with the Interleukin Enhancer Binding Factor 3 (ILF3)

complex, preventing it from binding to the Sp1-rich region of the BIRC5 (Survivin) promoter.

Key Mechanistic Pathways:

Transcriptional Silencing: Disruption of ILF3/p54nrb prevents BIRC5 transcription.

Mitochondrial Apoptosis: Loss of Survivin releases the brake on Caspase-3/7 and Caspase-9

activation.

DNA Damage Response: Secondary effects include inhibition of Topoisomerase IIα and

induction of DNA double-strand breaks (DSBs) in specific contexts (e.g., p53-deficient lines).
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Figure 1: Mechanistic pathway of YM-155.[4][6][7] The compound primarily antagonizes the

ILF3/p54nrb transcriptional complex, leading to Survivin depletion and subsequent apoptotic

signaling.

Part 3: In Vitro Application Guidelines
YM-155 is extremely potent. Standard IC₅₀ values range from 0.5 nM to 50 nM depending on

the cell line. Researchers often overdose, leading to off-target toxicity that mimics general DNA

damage rather than specific Survivin suppression.

Protocol: High-Fidelity Cell Viability Assay
Objective: Determine Survivin-dependent sensitivity in cancer cell lines.

Stock Preparation:

Dissolve 3.98 mg YM-155 HCl in 1.0 mL DMSO to generate a 10 mM Stock.

Aliquot into 20 µL vials and store at -80°C. Do not refreeze.

Serial Dilution (Critical Step):

Prepare a 10 µM working solution in serum-free media.

Perform 1:10 serial dilutions to create a range from 100 nM down to 0.01 nM.

Note: Most sensitive lines (e.g., PC-3, HeLa) show IC₅₀ < 5 nM.

Incubation:

Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.

Treat for 48 hours. (Survivin depletion takes time; 24h may be insufficient for phenotypic

readout).

Readout:

Use ATP-based luminescence assays (e.g., CellTiter-Glo) for highest sensitivity.
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Validation: Perform Western Blot for Survivin protein levels. A specific reduction in Survivin

(16.5 kDa) must be observed to confirm on-target efficacy.

Part 4: In Vivo & Preclinical Handling[2][11][12][13]
Due to rapid systemic clearance, YM-155 requires continuous exposure for maximum efficacy.

Bolus dosing is significantly less effective than continuous infusion.

Pharmacokinetics (PK) Snapshot
Half-life (t1/2): Short (< 1 hour in mice).

Clearance: Rapid renal elimination.

Tumor Accumulation: High (up to 20-fold higher than plasma).

Protocol: Continuous Infusion (Mouse Xenograft)
Vehicle Formulation: Saline (0.9% NaCl). YM-155 HCl is highly water-soluble, avoiding the

need for toxic vehicles like Cremophor.

Implantation: Subcutaneous osmotic pump (e.g., Alzet) is the gold standard.

Dosage Calculation:

Target Dose: 3 mg/kg/day (7-day continuous infusion).

Concentration = (Dose × Weight) / Flow Rate.

Administration:

Fill pump with YM-155 HCl dissolved in sterile saline.

Implant subcutaneously on the dorsal flank.

Monitoring:

Measure tumor volume every 2 days.

Endpoint: Harvest tumors at Day 7 to verify Survivin knockdown via IHC or Western Blot.
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Alternative (Daily Bolus): If pumps are unavailable, administer 10 mg/kg IP daily. Note that

efficacy will be reduced compared to infusion.

Part 5: Troubleshooting & Experimental Nuances
Issue Probable Cause Corrective Action

No IC₅₀ shift in resistant lines
Efflux pumps (MDR1) or ILF3

mutation.

Verify intracellular

accumulation. Resistant lines

often require 100x dose or

combination with efflux

inhibitors.

General toxicity in control cells Dose too high (>100 nM).

YM-155 loses specificity >50

nM, acting as a DNA

intercalator. Retest at <10 nM.

Precipitation in media
High serum interaction or pH

shock.

Predilute in serum-free media

before adding to cells. Ensure

final DMSO < 0.1%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1602956/docs#technical-monograph-ym-155-hydrochloride
https://www.benchchem.com/product/b1602956/docs#technical-monograph-ym-155-hydrochloride
https://www.benchchem.com/product/b1602956/docs#technical-monograph-ym-155-hydrochloride
https://www.benchchem.com/product/b1602956/docs#technical-monograph-ym-155-hydrochloride
https://www.benchchem.com/product/b1602956?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

